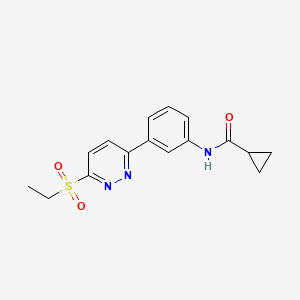

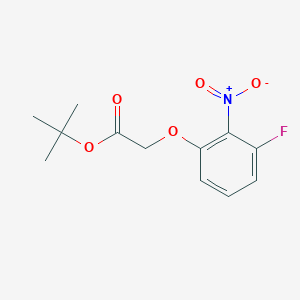

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives involves multi-step chemical reactions, starting from basic organic compounds to the final complex structure. For example, Takahashi et al. (1985) described the preparation of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, highlighting the versatility of cyclopropane in synthesizing complex molecules (Takahashi, Suzuki, & Kata, 1985). Similarly, the synthesis of pyridazinones and related compounds demonstrates the adaptability of pyridazin-3-yl components in creating biologically active agents, as outlined by Alonazy, Al-Hazimi, & Korraa (2009) (Alonazy, Al-Hazimi, & Korraa, 2009).

Molecular Structure Analysis

The molecular structure of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide, with its cyclopropane and pyridazin-3-yl moieties, contributes to its distinctive chemical properties and biological activities. The structure-activity relationships of similar compounds, such as the pyridazine derivatives acting as acetylcholinesterase inhibitors described by Contreras et al. (2001), provide insights into how structural features impact biological efficacy (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Chemical Reactions and Properties

Cyclopropane and pyridazin-3-yl groups undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. For instance, Davies et al. (1996) discussed the asymmetric cyclopropanations and their practical applications in synthesizing amino acid stereoisomers, emphasizing the chemical reactivity of cyclopropane derivatives (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical applications. The work by Wójcicka et al. (2022) on the structure and cytotoxic properties of pyrido[3,4-d]pyridazin-4(3H)-one derivatives showcases the importance of understanding the physical characteristics of cyclopropanecarboxamide and pyridazin-3-yl compounds (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the development of pharmaceutical agents. The synthesis and reactions of N-substituted imidazolylbenzamides by Morgan et al. (1990) illustrate the chemical versatility of pyridazine and related structures in medicinal chemistry (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Scientific Research Applications

Chemical Synthesis and Drug Design

The structural complexity and unique functional groups present in "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" make it a candidate for chemical synthesis studies aiming at the development of novel compounds with potential therapeutic effects. Research in this area explores the synthesis of cyclopropanecarboxamide derivatives, investigating their reactivity and the potential for creating new molecules with improved pharmacological profiles. Studies such as those by Philip et al. (2020) on applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlight the broader context of synthetic chemistry where similar compounds are explored for their utility in generating bioactive molecules (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Biochemical Applications

In the realm of biochemistry, the compound's sulfonamide group aligns it with research on sulfonamide inhibitors, which are extensively studied for their role in inhibiting various enzymes. Such inhibitors have broad applications, including the study of their biochemical mechanisms and potential therapeutic uses. Gulcin and Taslimi (2018) provide an overview of sulfonamide inhibitors, showcasing their importance in developing drugs targeting different diseases, thereby underscoring the relevance of compounds like "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" in drug discovery processes (Gulcin, I., & Taslimi, P., 2018).

Pharmacological Research

While direct studies on "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" and its specific applications in pharmacology may be limited, the investigation into related sulfonamide compounds provides a context for potential research directions. Research into sulfonamides reveals a variety of pharmacological activities, including their use in treating bacterial infections, their roles as diuretics, carbonic anhydrase inhibitors, and their potential in anti-inflammatory and anticancer therapies. For instance, Carta, Scozzafava, and Supuran (2012) discuss the therapeutic potentials of sulfonamides, highlighting the structural features that contribute to their bioactivity and the ongoing search for novel derivatives with enhanced efficacy (Carta, F., Scozzafava, A., & Supuran, C. T., 2012).

Mechanism of Action

Target of Action

The compound, also known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that pyridazine derivatives have shown a wide range of pharmacological activities . For example, some pyridazine derivatives have been recognized for their inotropic and vasodilator properties

Biochemical Pathways

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may affect multiple biochemical pathways

Result of Action

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may have diverse molecular and cellular effects

properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPBSHMTUXRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)

![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)